
Manganese--nickel (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–nickel (1/3) is a compound that consists of manganese and nickel in a 1:3 ratio. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. It is commonly used in the development of advanced materials, particularly in the field of battery technology, where it serves as a crucial component in lithium-ion batteries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of manganese–nickel (1/3) can be achieved through several methods. One common approach is the co-precipitation method, where manganese and nickel salts are dissolved in a solution, and a precipitating agent is added to form the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of a homogeneous and pure product .
Another method involves the carbonate precipitation technique, where manganese and nickel carbonates are precipitated from a solution containing their respective salts and a carbonate source. This method is advantageous as it maintains the oxidation state of the cations and results in a phase-pure precursor .
Industrial Production Methods: On an industrial scale, the production of manganese–nickel (1/3) often involves large-scale processes such as spray roasting. This method is adapted for the production of complex mixed oxide systems and involves the thermal decomposition of metal chlorides followed by lithiation to obtain the desired layered structure .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese–nickel (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in battery technology, where the compound’s ability to undergo redox reactions is crucial for energy storage and release.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–nickel (1/3) include lithium salts, which facilitate the intercalation and de-intercalation of lithium ions during battery operation. The reactions typically occur under controlled conditions, such as specific voltage ranges and temperatures, to ensure optimal performance .
Major Products Formed: The major products formed from the reactions of manganese–nickel (1/3) include various lithium intercalated compounds, which are essential for the functioning of lithium-ion batteries. These products exhibit high capacity and stability, making them ideal for energy storage applications .
Applications De Recherche Scientifique
Manganese–nickel (1/3) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries, where its high capacity and stability make it a valuable component . In biology and medicine, manganese compounds are studied for their potential use as imaging agents and in drug delivery systems .
In industry, manganese–nickel (1/3) is used in the production of advanced materials, such as high-performance alloys and catalysts. Its unique properties, such as thermal stability and high energy density, make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of manganese–nickel (1/3) in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its layered structure. During charging, lithium ions are extracted from the compound and move to the anode, while during discharging, they return to the cathode, releasing energy in the process .
The molecular targets and pathways involved in this process include the transition metal cations (manganese and nickel) and the oxygen anions, which facilitate the redox reactions necessary for energy storage and release .
Comparaison Avec Des Composés Similaires
Manganese–nickel (1/3) can be compared with other similar compounds, such as lithium cobalt oxide and lithium iron phosphate. While lithium cobalt oxide offers high energy density, it is expensive and poses environmental concerns. Lithium iron phosphate, on the other hand, is more stable and environmentally friendly but has lower energy density .
Manganese–nickel (1/3) strikes a balance between these compounds, offering high capacity, stability, and cost-effectiveness. Similar compounds include lithium nickel cobalt manganese oxide and lithium nickel manganese cobalt oxide, which also serve as cathode materials in lithium-ion batteries .
Propriétés
Numéro CAS |
12057-83-9 |
|---|---|
Formule moléculaire |
MnNi3 |
Poids moléculaire |
231.018 g/mol |
Nom IUPAC |
manganese;nickel |
InChI |
InChI=1S/Mn.3Ni |
Clé InChI |
ZHPLHWFEPZUEMX-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Ni].[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



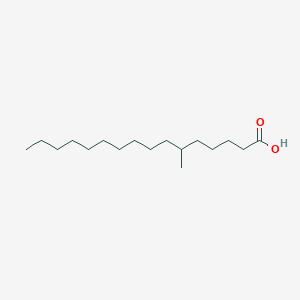
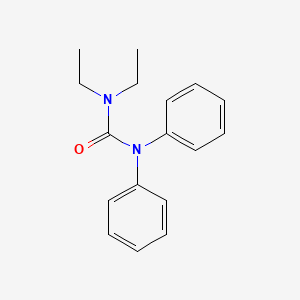


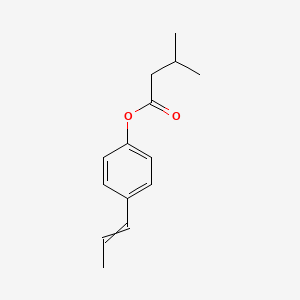
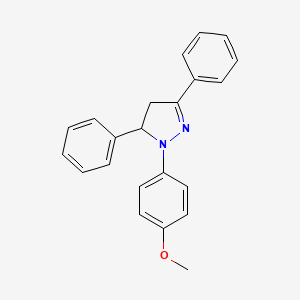
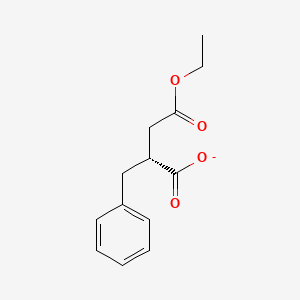


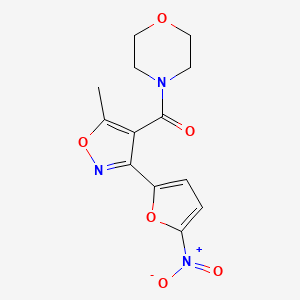
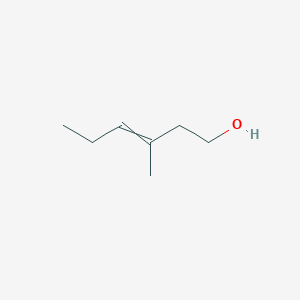
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
